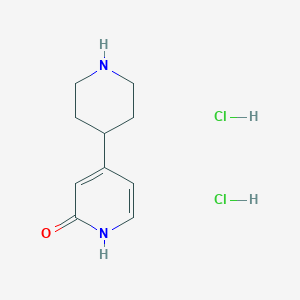

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

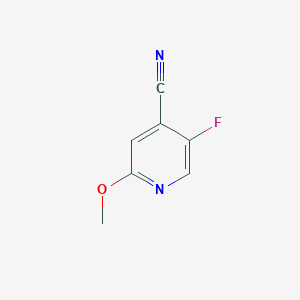

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, commonly known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Aplicaciones Científicas De Investigación

NMR Studies and Molecular Structure

An experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy on 4-(1-pyrrolidinyl)piperidine, a compound structurally related to 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, provided insights into its stable forms and molecular structure. This study highlighted the solvent effects on nuclear magnetic shielding tensors, offering valuable information for understanding the chemical environment and reactivity of similar compounds (Alver, Parlak, & Bilge, 2011).

Synthetic Applications

Research on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated the utility of piperidine as a catalyst in promoting such reactions, suggesting potential pathways for the synthesis of derivatives of 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride (Mekheimer, Mohamed, & Sadek, 1997).

Carbonylation Reactions

A novel study on the carbonylation reaction of N-(2-pyridinyl)piperazines, closely related to the target compound, in the presence of Rh4(CO)12 and ethylene, unveiled a unique carbonylation at a C−H bond. This reaction's specificity and efficiency provide a foundational understanding of potential carbonylation reactions involving 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structures of related compounds, such as hexahydropyridine (piperidine) hydrochloride, offer detailed insights into the structural conformation, hydrogen bonding, and molecular interactions that could influence the properties and reactivity of 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride (Dattagupta & Saha, 1975).

Antimicrobial Applications

Research on the discovery of antimycobacterial spiro-piperidin-4-ones highlighted the potential of compounds bearing the piperidine moiety for developing new antimicrobial agents. This suggests that derivatives of 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride could have applications in the design of novel antimicrobial compounds (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Propiedades

IUPAC Name |

4-piperidin-4-yl-1H-pyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;;/h3,6-8,11H,1-2,4-5H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOWJSWKPCEYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=O)NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)

![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2998762.png)

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)